molecular formula C15H22ClN3O4S B2973551 1-(2-Chlorophenyl)-3-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]urea CAS No. 2415521-37-6

1-(2-Chlorophenyl)-3-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]urea

Cat. No. B2973551
CAS RN: 2415521-37-6
M. Wt: 375.87
InChI Key: VXBIXRKZCAVMON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chlorophenyl)-3-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]urea, also known as CP-544326, is a small molecule inhibitor that has been developed for the treatment of various diseases. The compound was first synthesized in 2003 and has since been the subject of numerous scientific studies. In

Scientific Research Applications

1-(2-Chlorophenyl)-3-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]urea has been the subject of numerous scientific studies due to its potential therapeutic applications. The compound has been shown to have anticancer properties and has been investigated for the treatment of various types of cancer, including breast, prostate, and lung cancer. In addition, 1-(2-Chlorophenyl)-3-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]urea has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism of Action

1-(2-Chlorophenyl)-3-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]urea is a small molecule inhibitor that targets the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and cell survival, and inhibition of this enzyme can lead to the death of cancer cells. 1-(2-Chlorophenyl)-3-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]urea binds to the catalytic domain of PARP and prevents its activity, leading to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects
1-(2-Chlorophenyl)-3-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]urea has been shown to have a number of biochemical and physiological effects. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 1-(2-Chlorophenyl)-3-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]urea has been shown to inhibit the growth and proliferation of cancer cells. The compound has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-(2-Chlorophenyl)-3-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]urea is that it is a small molecule inhibitor, which makes it easy to synthesize and study in the laboratory. In addition, the compound has been shown to be effective in preclinical studies, which suggests that it may have potential as a therapeutic agent. However, there are also limitations to the use of 1-(2-Chlorophenyl)-3-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]urea in lab experiments. One limitation is that the compound may have off-target effects, which could complicate the interpretation of experimental results. In addition, the compound may have limited solubility, which could make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 1-(2-Chlorophenyl)-3-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]urea. One area of interest is the development of more potent and selective PARP inhibitors. Another area of interest is the investigation of the role of PARP inhibition in the treatment of neurodegenerative diseases. Finally, there is interest in the development of combination therapies that include 1-(2-Chlorophenyl)-3-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]urea and other chemotherapeutic agents.
Conclusion
1-(2-Chlorophenyl)-3-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]urea is a small molecule inhibitor that has shown promise in the treatment of cancer and other diseases. The compound has been the subject of numerous scientific studies and has been shown to have a number of biochemical and physiological effects. While there are limitations to the use of 1-(2-Chlorophenyl)-3-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]urea in lab experiments, the compound has potential as a therapeutic agent. Future research on 1-(2-Chlorophenyl)-3-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]urea will focus on the development of more potent and selective PARP inhibitors, the investigation of the role of PARP inhibition in the treatment of neurodegenerative diseases, and the development of combination therapies.

Synthesis Methods

1-(2-Chlorophenyl)-3-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]urea can be synthesized through a series of chemical reactions. The starting materials for the synthesis are 2-chlorobenzoyl chloride and 1-methanesulfonyl-4-methoxypiperidine. The reaction between these two compounds results in the formation of 1-(2-chlorophenyl)-3-(4-methoxy-1-methanesulfonylpiperidin-4-yl)urea. The final step in the synthesis involves the deprotection of the methanesulfonyl group to yield 1-(2-Chlorophenyl)-3-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]urea.

properties

IUPAC Name

1-(2-chlorophenyl)-3-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN3O4S/c1-23-15(7-9-19(10-8-15)24(2,21)22)11-17-14(20)18-13-6-4-3-5-12(13)16/h3-6H,7-11H2,1-2H3,(H2,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXBIXRKZCAVMON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCN(CC1)S(=O)(=O)C)CNC(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chlorophenyl)-3-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.